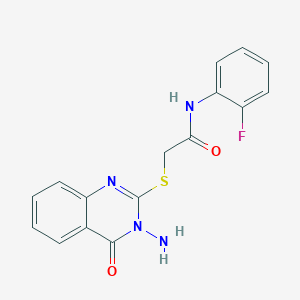![molecular formula C12H15NO3S B299547 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid](/img/structure/B299547.png)
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, also known as AEBS, is a chemical compound that has been widely used in scientific research for various purposes. It is a thiol-reactive compound that can modify cysteine residues in proteins and peptides, making it a valuable tool for studying protein structure and function.
作用机制
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid reacts with cysteine residues in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the thiol group of cysteine and the carbonyl group of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid. This reaction can lead to the modification of protein structure and function, as well as the inhibition of enzyme activity.
Biochemical and Physiological Effects:
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can have various biochemical and physiological effects depending on the protein or enzyme it modifies. For example, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the activation of downstream signaling pathways, resulting in various physiological effects such as cell proliferation and differentiation. 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has also been shown to inhibit the activity of cysteine proteases, which are involved in various physiological processes such as protein degradation and apoptosis.
实验室实验的优点和局限性
One advantage of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments is its selectivity for cysteine residues, which allows for the specific modification of these residues without affecting other amino acids. Another advantage is its thiol-reactive nature, which allows for the covalent modification of proteins and peptides. However, one limitation of using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is its potential toxicity, as it can react with other thiol-containing molecules in cells and tissues. Careful consideration should be taken when using 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in lab experiments to minimize potential toxicity.
未来方向
There are many future directions for research on 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid, including the development of new synthesis methods, the identification of new protein targets, and the discovery of new compounds that can selectively target cysteine-containing proteins. One area of research that is particularly promising is the development of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid-based therapeutics for the treatment of various diseases, such as cancer and autoimmune disorders. Another area of research is the use of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid in combination with other compounds to enhance its selectivity and efficacy. Overall, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is a valuable tool for scientific research and has many potential applications in the future.
合成方法
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 2-(N-phenylamino)acetophenone thiosemicarbazone in the presence of a base such as potassium carbonate. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The chemical structure of 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid is shown below:
科学研究应用
4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in various scientific research applications, including protein modification, enzyme inhibition, and drug discovery. It is commonly used to study the structure and function of proteins that contain cysteine residues, as it can selectively modify these residues without affecting other amino acids. 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has also been used to inhibit the activity of enzymes that contain cysteine residues, such as protein tyrosine phosphatases and cysteine proteases. In addition, 4-[(2-Anilino-2-oxoethyl)thio]butanoic acid has been used in drug discovery to identify compounds that can selectively target cysteine-containing proteins.
属性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
4-(2-anilino-2-oxoethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C12H15NO3S/c14-11(9-17-8-4-7-12(15)16)13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) |
InChI 键 |
KWFMMVRSEBNGMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)CSCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-pyridinylsulfanyl)methyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B299466.png)

![1-[5-(1-Adamantyl)-2-furoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B299471.png)
![N-[2-(benzylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B299473.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)

![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)



![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)


![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)